molecular formula C9H11ClS B7907370 3-(3-Chlorophenyl)propane-1-thiol

3-(3-Chlorophenyl)propane-1-thiol

Cat. No.: B7907370
M. Wt: 186.70 g/mol
InChI Key: HQGFXLZTVIAYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)propane-1-thiol is a sulfur-containing organic compound characterized by a propane backbone substituted with a thiol (-SH) group at position 1 and a 3-chlorophenyl group at position 3. This compound serves as a critical intermediate in synthetic chemistry, particularly in the preparation of thiazole derivatives. For example, it is synthesized via the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol, followed by condensation with aromatic aldehydes to form precursors like 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides . These precursors are further reacted with brominated ketones to yield pharmacologically relevant thiazoles. Analytical characterization of the compound and its derivatives relies on spectroscopic methods (NMR, IR) and mass spectrometry, with molecular modeling software (e.g., Chem3D Pro) aiding in structural validation .

Properties

IUPAC Name

3-(3-chlorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGFXLZTVIAYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)propane-1-thiol typically involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as sodium methoxide or ammonia are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)propane-1-thiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(3-Chlorophenyl)propane-1-thiol, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Analogues

2.1.1 2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides
  • Structural Differences : Unlike this compound, these precursors contain a hydrazinecarbothioamide (-NH-NH-CS-NH-) moiety instead of a thiol group.
  • Reactivity : The hydrazinecarbothioamides undergo cyclization with brominated ketones to form thiazoles, whereas the thiol derivative may participate in nucleophilic substitution or oxidation reactions due to its -SH group .
  • Analytical Data : Mass spectrometry (MS) fragmentation patterns differ significantly. Hydrazinecarbothioamides follow the nitrogen rule (even-electron molecular ions for odd nitrogen counts), whereas the thiol’s MS profile lacks nitrogen-specific fragmentation .
2.1.2 3-Chloro-1-propene (Allyl Chloride)
  • Physical Properties: Property this compound 3-Chloro-1-propene Molecular Formula C₉H₉ClS C₃H₅Cl Molecular Weight (g/mol) ~184.5 76.53 Key Functional Groups Thiol, Aromatic Chlorophenyl Allyl Chloride Purity Not specified >97% Impurities Not reported Hexa-1,5-diene, 1-chloropropene
  • Applications : Allyl chloride is a bulk chemical used in epoxy resins and pesticides, while the thiol derivative is niche, focusing on medicinal chemistry .

Functional Group Comparison: Thiols vs. Chlorinated Hydrocarbons

  • Reactivity : Thiols (-SH) are highly nucleophilic and prone to oxidation (forming disulfides), whereas allyl chlorides undergo electrophilic additions or eliminations due to their unsaturated structure.
  • Toxicity : Allyl chloride is acutely toxic (LC₅₀ inhalation = 11,500 mg/m³ in rats) and irritant . Thiols, while less toxic, often exhibit strong odors and may act as protease inhibitors.

Impurity Profiles

  • Allyl chloride’s impurities (e.g., hexa-1,5-diene) arise from side reactions during propene chlorination, necessitating distillation for removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)propane-1-thiol
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)propane-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.